N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Description

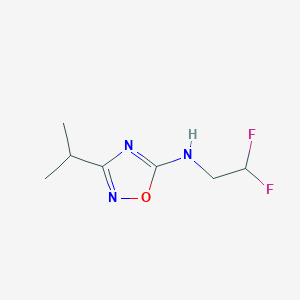

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and a 2,2-difluoroethylamine moiety at position 3. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and metabolic stability. The difluoroethyl group introduces electronegative fluorine atoms, which enhance resistance to oxidative metabolism compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H11F2N3O |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H11F2N3O/c1-4(2)6-11-7(13-12-6)10-3-5(8)9/h4-5H,3H2,1-2H3,(H,10,11,12) |

InChI Key |

QWESVZXGAOWBEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)NCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the reaction of 2,2-difluoroethylamine with isopropyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Oxadiazole Core

N-Methyl-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

- Structure : Methyl group replaces the difluoroethylamine at position 4.

- Properties :

- Reduced lipophilicity (logP ~1.2 vs. ~2.5 for difluoroethyl analog).

- Lower metabolic stability due to the absence of fluorine.

3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

- Structure : Thiadiazole (S replaces O in the heterocycle) with pyridinyl substituents.

- Properties :

Heterocycle Modifications

N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)phenyl]-1,3-oxazol-2-amine

- Structure : 1,3-Oxazole core instead of 1,2,4-oxadiazole.

- Properties :

4-{5-[(4-Cyclopropyl-1H-Indazol-5-yl)Amino]-1-Methyl-1H-1,2,4-Triazol-3-yl}-N-(2,2-Difluoroethyl)Benzamide

Functional Group Additions

N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Methyl)-1,2,4-Oxadiazol-5-yl]Propanamide

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | clogP | Aromatic Rings | Key Substituents |

|---|---|---|---|---|

| Target Compound | 219.2 | 2.5 | 1 | Difluoroethyl, Isopropyl |

| N-Methyl-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine | 171.2 | 1.2 | 1 | Methyl, Isopropyl |

| 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | 358.4 | 3.1 | 3 | Thiadiazole, Pyridinyl |

| N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)phenyl]-1,3-oxazol-2-amine | 435.5 | 2.8 | 4 | 1,3-Oxazole, Sulfonyl |

Key Research Findings

Fluorine Impact: The difluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., N-methyl derivative), as fluorination reduces cytochrome P450-mediated oxidation .

Heterocycle Electronics : Thiadiazole analogs (e.g., ) exhibit stronger macrofilaricidal activity than oxadiazoles, likely due to sulfur’s electron-donating effects improving target engagement .

Solubility Trade-offs : Triazole-containing derivatives (e.g., ) show improved aqueous solubility but reduced membrane permeability compared to the target compound’s oxadiazole core .

Biological Activity

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique oxadiazole ring structure that is known for its diverse biological applications. The presence of fluorinated groups can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxadiazole Ring : The initial step involves the reaction between appropriate hydrazides and difluoroethyl derivatives to form the oxadiazole structure.

- Substitution Reactions : Further modifications can be made through substitution reactions to introduce the propan-2-yl group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A study evaluated the antiproliferative effects of several fluorinated oxadiazoles on breast and lung cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:

- Inhibition of Cell Cycle Progression : Studies suggest that these compounds can induce G1 phase arrest in cancer cells.

- Induction of Apoptosis : Evidence points to the activation of apoptotic pathways in treated cells, leading to programmed cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antiproliferative effects on MCF7 breast cancer cells with an IC50 value of 12 µM. |

| Study B (2021) | Reported that derivatives with difluoroethyl groups showed enhanced cytotoxicity compared to non-fluorinated analogs. |

| Study C (2023) | Investigated the mechanism of action and found that these compounds can activate caspase-dependent pathways in lung cancer cells. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of precursor amidoximes or nitriles under controlled conditions. For example, reacting 2,2-difluoroethylamine with a preformed oxadiazole intermediate (e.g., 3-isopropyl-1,2,4-oxadiazol-5-carbonyl chloride) in anhydrous dichloromethane at 0–5°C, followed by slow warming to room temperature. Key variables include solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reactants .

- Optimization : Use design-of-experiment (DoE) approaches to test variables like reaction time (12–48 hr), catalyst loadings (e.g., triethylamine), and purification methods (e.g., column chromatography vs. recrystallization). Monitor yields via HPLC and confirm purity (>95%) by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

- Structural Confirmation :

- NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (δ ≈ -120 to -140 ppm for CF₂ groups). ¹H NMR identifies NH protons (δ 5.5–6.5 ppm, broad singlet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of difluoroethyl or oxadiazole moieties) validate connectivity .

- X-ray Crystallography : Resolves bond lengths (e.g., N–O = 1.36 Å, C–F = 1.33 Å) and dihedral angles between oxadiazole and substituents .

Q. What are the primary physicochemical properties relevant to biological assays?

- Key Properties :

| Property | Value/Range | Method |

|---|---|---|

| LogP (lipophilicity) | 2.1–2.5 | HPLC (C18 column) |

| Aqueous solubility | <50 µM (pH 7.4) | Shake-flask assay |

| Thermal stability | Decomposes >200°C | TGA/DSC |

- Implications : Low solubility may require DMSO stock solutions (≤10% v/v) for in vitro studies. LogP values guide membrane permeability predictions .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

- Case Study : If the compound shows inconsistent IC₅₀ values in kinase inhibition assays, consider:

- Structural analogs : Compare with N-(1-Cyclopropylethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine () to assess substituent effects (e.g., cyclopropyl vs. difluoroethyl).

- Assay Conditions : Test under varied pH (6.5–7.8), redox environments (e.g., glutathione), or serum protein binding (e.g., BSA) .

- Resolution : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or CRISPR-engineered cell lines to isolate target-specific effects .

Q. What computational strategies predict the compound’s reactivity and metabolic pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the oxadiazole ring’s N–O bond is prone to nucleophilic attack (HOMO = -6.2 eV) .

- ADMET Prediction : Tools like SwissADME or MetaCore model CYP450 metabolism (e.g., CYP3A4-mediated oxidation of isopropyl groups) and potential toxicity (e.g., Ames test alerts for aromatic amines) .

Q. How can reaction mechanisms for oxadiazole ring functionalization be elucidated?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track ring-opening/ring-closing equilibria via 2D NMR.

- Kinetic Studies : Monitor intermediates by stopped-flow IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

- Key Finding : The oxadiazole ring’s 1,2,4-oxadiazole tautomer dominates in polar aprotic solvents, influencing reactivity toward alkylation or acylation .

Comparative Analysis of Structural Analogs

Key Challenges in Advanced Research

- Stereochemical Effects : The difluoroethyl group’s conformation (gauche vs. anti) impacts hydrogen bonding with biological targets. Use NOESY NMR or molecular dynamics (MD) simulations to map preferred conformers .

- Data Reproducibility : Batch-to-batch variability in synthesis (e.g., residual solvents) can skew bioassay results. Implement QC protocols like ICP-MS for trace metal analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.